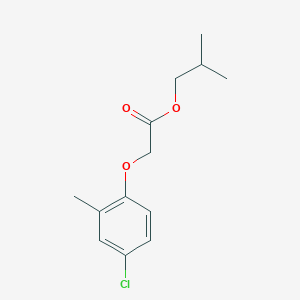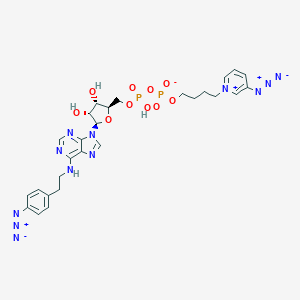
4-Amino-2,2-dimethylbutanoic acid
Overview
Description
4-Amino-2,2-dimethylbutanoic acid is a derivative of valine, a non-essential amino acid. It has the molecular formula C6H13NO2 and a molecular weight of 131.17 .
Synthesis Analysis
The synthesis of 4-Amino-2,2-dimethylbutanoic acid has been reported in the Journal of Organic Chemistry . The synthesis involves oxidative debenzylation of the tertiary N-benzylamine moiety, followed by concomitant cyclisation .Molecular Structure Analysis
The molecular structure of 4-Amino-2,2-dimethylbutanoic acid consists of a carboxylic acid group, an amino group, and a butanoic acid backbone with two methyl groups attached to the second carbon .Chemical Reactions Analysis
A N-benzyl-4-amino-2,2-dimethylbutanoic acid-based system has been developed as a new oxidatively activated safety catch linker for reaction monitoring and optimisation on solid support . The CAN promoted oxidative debenzylation of the tertiary N-benzylamine moiety, followed by concomitant cyclisation and release of alcohols and amines .Scientific Research Applications
Synthesis of γ-Aminobutyric Acid Analogue
4-Amino-2,2-dimethylbutanoic acid has been used in the synthesis of a novel γ-aminobutyric acid analogue . This compound could potentially be used in research related to γ-aminobutyric acid (GABA), an important neurotransmitter in the central nervous system.
Antimicrobial and Anesthetic Niosomal Formulations
This compound has been used in the development of new vesicular systems based on anesthetic compounds (lidocaine and capsaicin) and antimicrobial agents . The niosomal formulations show promising antimicrobial activity and could be an important advance in the pharmaceutical field .
Thermophysical Property Data
The National Institute of Standards and Technology (NIST) has collected critically evaluated thermodynamic property data for 4-Amino-2,2-dimethylbutanoic acid . This data can be used in various scientific research applications, such as computational chemistry, process design, and chemical engineering.
properties
IUPAC Name |
4-amino-2,2-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3-4-7)5(8)9/h3-4,7H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEOMMHBZTWQLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363588 | |
| Record name | 4-amino-2,2-dimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,2-dimethylbutanoic acid | |
CAS RN |
138146-22-2 | |
| Record name | 4-amino-2,2-dimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 4-Amino-2,2-dimethylbutanoic acid influence its ability to promote β-hairpin formation in peptides?
A1: 4-Amino-2,2-dimethylbutanoic acid (γ2,2), unlike its isomers γ3,3 and γ4,4, is less effective at promoting β-hairpin formation when incorporated into specific peptide sequences. This difference arises from the positioning of the two methyl groups on the Cα carbon. [] In the context of a model octapeptide, the geminal dimethyl substitution at the Cα of γ2,2 leads to unfavorable steric interactions. [] This hinders its ability to adopt the necessary conformation for a tight C12 β-hairpin nucleating turn, which is crucial for efficient β-hairpin formation. [] Conversely, the γ3,3 and γ4,4 isomers, with geminal substitutions at other carbon positions, are well-accommodated within the turn structure, leading to stable, well-registered β-hairpins. []
Q2: Beyond peptide design, what other applications has 4-Amino-2,2-dimethylbutanoic acid been investigated for?
A2: 4-Amino-2,2-dimethylbutanoic acid has shown promise as a key component in a novel safety-catch linker system for solid-phase synthesis. [] This system allows for efficient reaction monitoring and optimization directly on the solid support. [] Specifically, the N-benzyl protected derivative of 4-Amino-2,2-dimethylbutanoic acid is attached to the solid support. [] Upon completion of the desired reaction on the solid phase, the linker can be selectively cleaved through a ceric ammonium nitrate (CAN) mediated oxidative debenzylation. [] This cleavage then triggers a cyclization reaction, ultimately leading to the release of the desired product from the solid support. [] This method has been successfully applied in the synthesis of various phenol derivatives. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















